N-Fmoc-2-fluoro-L-tyrosine
Overview
Description
N-Fmoc-2-fluoro-L-tyrosine, also known as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine atom on the tyrosine residue. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, allowing for selective reactions at other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-fluoro-L-tyrosine typically involves the protection of the amino group of 2-fluoro-L-tyrosine with the Fmoc group. This can be achieved by reacting 2-fluoro-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Aqueous dioxane
Base: Sodium bicarbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), and the reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-fluoro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the tyrosine residue can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted tyrosine derivatives.
Deprotection Reactions: The major product is 2-fluoro-L-tyrosine after the removal of the Fmoc group.
Scientific Research Applications
N-Fmoc-2-fluoro-L-tyrosine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Fmoc-2-fluoro-L-tyrosine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation . The fluorine atom on the tyrosine residue can influence the compound’s reactivity and stability, enhancing its utility in various applications .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-tyrosine: Similar structure but lacks the fluorine atom.
N-Fmoc-3-fluoro-L-tyrosine: Fluorine atom is positioned differently on the tyrosine residue.
Uniqueness
N-Fmoc-2-fluoro-L-tyrosine is unique due to the specific positioning of the fluorine atom, which can significantly impact its chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated peptides and proteins, offering distinct advantages in terms of stability and bioactivity .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGKKOBSITUXLR-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201439 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196146-72-1 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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